![molecular formula C10H11ClN4OS B1417818 5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride CAS No. 1274892-49-7](/img/structure/B1417818.png)
5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride
Overview
Description
5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride, also known as AMPT, is a synthetic organic compound belonging to the thiazolium class. It has a wide range of applications in scientific research, from investigating the mechanism of action of drugs to exploring the biochemical and physiological effects of drugs on cells.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
- 5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are significant in medicinal chemistry and drug development (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Structural Studies and Crystallography
- The compound has been used in crystal structure studies, such as the analysis of the protonated thiamine salt [HTA]2[PdCl4]Cl2 · 2H2O. These studies help in understanding the molecular structure and interactions, which are crucial in drug design and material science (Antsyshkina, Sadikov, Makhaev, & Shilov, 2012).
Polymorphism in Pharmaceutical Compounds
- It also plays a role in the study of polymorphism in biologically active compounds. Understanding polymorphism is essential for the pharmaceutical industry as it affects the properties and efficacy of drugs (Panini, Venugopala, Odhav, & Chopra, 2014).
Reaction Mechanisms
- The compound is involved in various reaction mechanisms, such as the conversion of 5-aminothiazolium salts into substituted pyrroles and pyrrolines via 1,3-dipolar cycloadditions. These reactions are fundamental in organic synthesis and the development of new chemical entities (Berrée & Morel, 1995).
Green Chemistry and Corrosion Inhibition
- It has applications in green chemistry, particularly as a corrosion inhibitor for metals like copper. This usage is significant in industrial processes where metal corrosion can be a major issue (Abiola, John, Asekunowo, Okafor, & James, 2011).
properties
IUPAC Name |
1-[4-methyl-2-(pyrimidin-1-ium-2-ylamino)-1,3-thiazol-5-yl]ethanone;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS.ClH/c1-6-8(7(2)15)16-10(13-6)14-9-11-4-3-5-12-9;/h3-5H,1-2H3,(H,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAZYKDCPJXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=[NH+]C=CC=N2)C(=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride | |
CAS RN |
1274892-49-7 | |
Record name | Ethanone, 1-[4-methyl-2-(2-pyrimidinylamino)-5-thiazolyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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